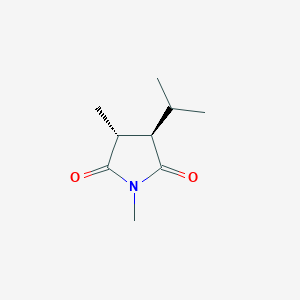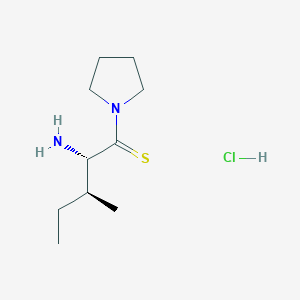
HUMAN HCC-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HUMAN HCC-1, also known as Hemofiltrate CC Chemokine-1, is a chemokine involved in various immune responses. It is a member of the CC chemokine family and plays a significant role in the chemotaxis of immune cells, particularly monocytes and lymphocytes. This compound is crucial in the context of inflammation and immune surveillance, making it a subject of interest in medical and biological research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of HUMAN HCC-1 involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using chromatographic techniques.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar approach but on a larger scale. Bioreactors are used to culture the host cells, and the expression of the protein is induced by specific inducers. The protein is then harvested and purified using high-performance liquid chromatography (HPLC) and other purification methods to ensure high purity and yield.
化学反応の分析
Types of Reactions: HUMAN HCC-1 primarily undergoes biochemical reactions rather than traditional chemical reactions. These include:
Binding Reactions: this compound binds to specific receptors on the surface of immune cells, triggering downstream signaling pathways.
Post-translational Modifications: These include glycosylation and phosphorylation, which are crucial for its stability and function.
Common Reagents and Conditions:
Recombinant DNA Technology Reagents: Plasmids, restriction enzymes, ligases, and competent cells.
Chromatographic Reagents: Buffers, affinity columns, and elution solvents.
Major Products Formed: The primary product is the mature, functional this compound protein, which can be used for various research and therapeutic applications.
科学的研究の応用
HUMAN HCC-1 has a wide range of applications in scientific research:
Chemistry: Used as a model protein to study protein-protein interactions and chemokine-receptor binding mechanisms.
Biology: Plays a role in studying immune cell migration, inflammation, and immune response regulation.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and immune disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting immune-related conditions.
作用機序
HUMAN HCC-1 exerts its effects by binding to specific chemokine receptors on the surface of target cells, such as CCR1 and CCR5. This binding triggers a cascade of intracellular signaling pathways, including the activation of G-proteins, which leads to the mobilization of calcium ions and the activation of various kinases. These signaling events result in the directed migration of immune cells to sites of inflammation or infection, thereby modulating the immune response.
類似化合物との比較
MCP-1 (Monocyte Chemoattractant Protein-1): Another CC chemokine involved in monocyte chemotaxis.
RANTES (Regulated upon Activation, Normal T Cell Expressed and Secreted): A chemokine that attracts T cells, eosinophils, and basophils.
Eotaxin: Specifically attracts eosinophils and plays a role in allergic responses.
Comparison: HUMAN HCC-1 is unique in its specific receptor binding profile and its role in immune cell migration. Unlike MCP-1, which primarily attracts monocytes, this compound has a broader range of target cells, including lymphocytes. RANTES and Eotaxin have more specialized roles in attracting specific subsets of immune cells, whereas this compound has a more generalized function in immune surveillance and inflammation.
特性
CAS番号 |
169146-44-5 |
|---|---|
分子式 |
C28H24N2O2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(5-chloro-2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B1169789.png)

